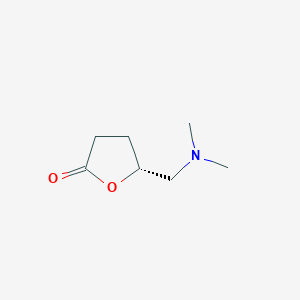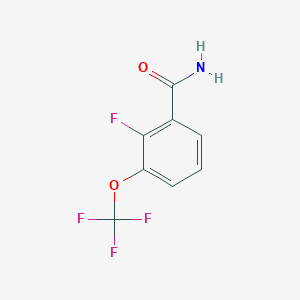
1-Acetyl-1H-pyrrole-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1H-pyrrole-2-sulfonic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the nitrogen atom and a sulfonic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1H-pyrrole-2-sulfonic acid typically involves the sulfonation of pyrrole derivatives. One common method is the reaction of pyrrole with sulfur trioxide in pyridine at elevated temperatures (around 100°C) to yield pyrrole-2-sulfonic acid . The acetylation of the nitrogen atom can be achieved using acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-1H-pyrrole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Acetyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-1H-pyrrole-2-sulfonic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The sulfonic acid group can form strong ionic interactions, while the acetyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-sulfonic acid: Lacks the acetyl group, making it less versatile in certain chemical reactions.
1-Acetylpyrrole: Lacks the sulfonic acid group, reducing its solubility and reactivity in aqueous environments.
2-Acetylpyrrole: Has the acetyl group at the 2-position instead of the nitrogen, leading to different chemical properties and reactivity.
Uniqueness
1-Acetyl-1H-pyrrole-2-sulfonic acid is unique due to the presence of both the acetyl and sulfonic acid groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
857422-45-8 |
|---|---|
Fórmula molecular |
C6H7NO4S |
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
1-acetylpyrrole-2-sulfonic acid |
InChI |
InChI=1S/C6H7NO4S/c1-5(8)7-4-2-3-6(7)12(9,10)11/h2-4H,1H3,(H,9,10,11) |
Clave InChI |
YNLCAFXWMSJEKI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC=C1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)







![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)

